BenchChemオンラインストアへようこそ!

2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Validation

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile (CAS 1429422-52-5) is a fully substituted tetrahydropyran (THP) derivative characterized by four methyl groups at positions 2 and 6, and a nitrile group at position With the molecular formula C10H17NO and a molecular weight of 167.25 g/mol, this compound serves as a sterically demanding, lipophilic building block rather than a biologically active molecule itself. Its primary documented role is as a critical intermediate in the synthesis of the clinical-stage c-fms (CSF-1R) kinase inhibitor edicotinib (JNJ-40346527), where the tetramethyl-THP moiety is directly incorporated into the final pharmacophore.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 1429422-52-5
Cat. No. B1459609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile
CAS1429422-52-5
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)C#N)C
InChIInChI=1S/C10H17NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-6H2,1-4H3
InChIKeyISCRHGJYSPWZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile (CAS 1429422-52-5): A Sterically Hindered Tetrahydropyran Building Block for Kinase-Targeted Synthesis


2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile (CAS 1429422-52-5) is a fully substituted tetrahydropyran (THP) derivative characterized by four methyl groups at positions 2 and 6, and a nitrile group at position 4. With the molecular formula C10H17NO and a molecular weight of 167.25 g/mol, this compound serves as a sterically demanding, lipophilic building block rather than a biologically active molecule itself . Its primary documented role is as a critical intermediate in the synthesis of the clinical-stage c-fms (CSF-1R) kinase inhibitor edicotinib (JNJ-40346527), where the tetramethyl-THP moiety is directly incorporated into the final pharmacophore [1]. The compound is commercially available from multiple vendors at purities of 95–98% .

Why Unsubstituted or Mono-Substituted Tetrahydropyran-4-carbonitriles Cannot Replace 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile in Validated Synthetic Routes


Generic substitution of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile with simpler tetrahydropyran-4-carbonitrile analogs (e.g., unsubstituted THP-4-carbonitrile, CAS 4295-99-2) fails because the four methyl groups are not inert spectators—they dictate the conformational rigidity, lipophilicity, and steric environment of the final molecule. In the edicotinib series, the tetramethyl-THP moiety occupies a specific hydrophobic pocket of the c-fms kinase; replacement with a des-methyl analog results in a structurally distinct compound that lacks the same binding interactions and has not been validated in preclinical or clinical studies [1]. Furthermore, the tetramethyl substitution pattern eliminates the introduction of a new chiral center that occurs with unsymmetrical THP ethers, providing a diastereomerically homogeneous building block—a critical advantage for process chemistry and regulatory filings [2].

Head-to-Head and Cross-Study Comparative Evidence for Selecting 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile Over Structurally Simpler Tetrahydropyran-4-carbonitrile Analogs


Provenance as the Direct Building Block for the Clinical-Stage c-fms Kinase Inhibitor Edicotinib (JNJ-40346527)

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile is the direct precursor to the tetramethyl-THP pyridinyl intermediate used in the synthesis of edicotinib, a selective c-fms (CSF-1R) kinase inhibitor that has progressed to clinical trials. The unsubstituted analog, tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2), cannot produce this clinical candidate because the 2,2,6,6-tetramethyl substitution pattern is integral to the pharmacophore [1]. In contrast, tetrahydro-2H-pyran-4-carbonitrile is documented as an intermediate for farnesoid X receptor (FXR) modulators, a completely different target class . This divergence in validated downstream applications underscores the non-interchangeability of these building blocks.

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Validation

Boiling Point Elevation Relative to the Des-Methyl Analog Indicating Enhanced Intermolecular Interactions and Altered Purification Profile

The boiling point of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile is approximately 202 °C at atmospheric pressure [1], whereas the des-methyl analog tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2) boils at 82–83 °C at 10 Torr (approximately 224 °C at 760 mmHg by extrapolation) [2]. However, at comparable reduced pressure (10 Torr), the tetramethyl derivative would be expected to distill at a significantly lower temperature than the des-methyl compound due to its higher molecular weight and more branched structure. This boiling point differential is sufficient to necessitate distinct distillation protocols and solvent selection during purification. The tetramethyl compound is reported as a clear colorless to very slightly yellow liquid with a refractive index of approximately 1.469, compared to the des-methyl analog's refractive index of 1.4521 [2], consistent with the higher polarizability of the methyl-substituted scaffold.

Physicochemical Characterization Purification Method Development Distillation Parameters

Absence of Chiral Center Formation During Derivatization Compared to Classical THP Ether Protecting Groups

Classical tetrahydropyranyl (THP) ether formation introduces a new chiral center at the acetal carbon (C-2 of the THP ring), generating a mixture of diastereomers that complicates NMR analysis, HPLC purity assessment, and crystallization. In contrast, 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile derivatives bear gem-dimethyl groups at C-2 and C-6, which eliminates the acetal chirality by enforcing C2v symmetry at the tetrahydropyran ring junctions [1]. This C2-symmetric motif is directly exploited in edicotinib, where the tetramethyl-THP ring is C-C bonded at the 4-position rather than forming an acetal, but the stereochemical homogeneity principle remains relevant for downstream analytical characterization. The unsubstituted THP-4-carbonitrile, while also lacking acetal chirality, does not provide the same steric bulk to restrict rotational freedom of the appended pyridine ring in the edicotinib scaffold .

Protecting Group Strategy Stereochemical Integrity Process Chemistry

Evidence-Backed Application Scenarios for Procuring 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile in Pharmaceutical R&D and Chemical Development


Synthesis of c-fms (CSF-1R) Kinase Inhibitor Candidates Incorporating the Tetramethyl-THP Pharmacophoric Element

The unequivocal primary application of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile is as the entry point to the 2,2,6,6-tetramethyl-THP-4-yl substituent found in edicotinib (JNJ-40346527) and related c-fms kinase inhibitors. The nitrile group can be reduced to the aminomethyl derivative, hydrolyzed to the carboxylic acid, or elaborated via organometallic addition to generate ketone intermediates, all of which retain the intact tetramethyl-THP scaffold. Procurement of this building block enables direct access to the edicotinib pyridine core via published patent procedures [1]. No alternative commercially available tetrahydropyran-4-carbonitrile can deliver this specific substitution pattern, making it a non-substitutable starting material for this compound series.

Crystalline Salt and Polymorph Screening of c-fms Inhibitor Drug Candidates Requiring the Tetramethyl-THP Moiety

Patent disclosures describe distinct crystalline forms and salt forms of 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide, demonstrating that the tetramethyl-THP fragment contributes to solid-state packing and crystallinity [1]. The availability of the parent nitrile building block is essential for generating the free base and subsequent salt screening libraries. The steric bulk of the tetramethyl substitution influences crystal lattice energy and thus polymorph stability, which is critical for formulation development. The unsubstituted THP analog would produce a different crystal packing arrangement, invalidating any polymorph data generated with the tetramethyl scaffold.

Physicochemical Property Calibration and QSAR Model Building for Tetrahydropyran-Containing Compound Libraries

The significant difference in boiling point (~202 °C) and refractive index (1.469) between 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile and the des-methyl analog (82–83 °C at 10 Torr; RI 1.4521) [1][2] provides experimental data points for calibrating computational models of lipophilicity (clogP), polar surface area, and boiling point prediction algorithms. Procurement of the tetramethyl derivative alongside the unsubstituted comparator allows quantitative assessment of the methyl group contribution to physicochemical properties within the tetrahydropyran series, supporting medicinal chemistry design principles.

Quote Request

Request a Quote for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.